molecular formula C13H19NO3 B2655472 N-(2-cyclohexyl-2-hydroxyethyl)furan-2-carboxamide CAS No. 1351602-41-9

N-(2-cyclohexyl-2-hydroxyethyl)furan-2-carboxamide

Cat. No.: B2655472
CAS No.: 1351602-41-9
M. Wt: 237.299
InChI Key: FGVWWXQHDJGEJB-UHFFFAOYSA-N
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Description

N-(2-Cyclohexyl-2-hydroxyethyl)furan-2-carboxamide is a synthetic furan-2-carboxamide derivative characterized by a cyclohexyl-hydroxyethyl substituent on the amide nitrogen.

Properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c15-11(10-5-2-1-3-6-10)9-14-13(16)12-7-4-8-17-12/h4,7-8,10-11,15H,1-3,5-6,9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVWWXQHDJGEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-cyclohexyl-2-hydroxyethylamine. The reaction is usually carried out in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a base such as N-methylmorpholine to neutralize the by-products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods allow for better control over reaction parameters and can significantly reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohexyl-2-hydroxyethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to facilitate substitution reactions.

Major Products

Scientific Research Applications

N-(2-cyclohexyl-2-hydroxyethyl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(2-cyclohexyl-2-hydroxyethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Observations :

  • The target compound’s cyclohexyl-hydroxyethyl group distinguishes it from aryl (e.g., bromophenyl, nitrophenyl) and heteroaryl (e.g., thiadiazolyl) derivatives.
  • Synthesis likely follows standard amidation protocols, as seen in and , using furan-2-carbonyl chloride and a substituted amine .
Anticancer Potential
  • (E)-N-(2-(4-Methoxystyryl)phenyl)furan-2-carboxamide : Exhibits chemopreventive activity in HCT116 colon cancer cells, likely through ALDH/FASN pathway modulation .
  • N-(1,3,4-Thiadiazol-2-yl)furan-2-carboxamide (Compounds 92, 93) : Potent VEGFR-2 inhibitors (IC50 ~7 nM), critical for antiangiogenic cancer therapy .
  • Target Compound : The cyclohexyl group may enhance tumor penetration, while the hydroxyethyl moiety could reduce metabolic instability compared to styryl derivatives.
Antiviral Activity
  • ML18829 (SARS-CoV 3CLpro inhibitor): A tert-butyl/pyridinyl-substituted furan-2-carboxamide with non-covalent protease inhibition .
  • Diselenide Compound 2h: Exhibits antiviral efficacy in nanostructured lipid carriers, highlighting the role of selenium in redox modulation .
Antioxidant and Antibacterial Properties
  • Thiourea Derivatives (e.g., N-(benzylcarbamothioyl)furan-2-carboxamide) : Demonstrated antioxidant activity via radical scavenging, attributed to thioamide and aromatic groups .
  • Naphtho[2,1-b]furan Derivatives : Show antibacterial effects, with nitro and acetamide groups critical for efficacy .

Physicochemical and Structural Insights

  • Planarity and Conformation: N-(2-Nitrophenyl)furan-2-carboxamide adopts a planar central fragment with a trans-amide conformation, stabilized by intramolecular H-bonding .
  • Solubility and Lipophilicity :
    • Bromophenyl and nitrophenyl derivatives exhibit lower solubility due to aromatic hydrophobicity.
    • The hydroxyethyl group in the target compound likely improves solubility compared to these analogs, while the cyclohexyl group maintains moderate lipophilicity.

Biological Activity

N-(2-cyclohexyl-2-hydroxyethyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer and anti-microbial research. This article delves into the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound and its derivatives.

Synthesis and Chemical Structure

This compound can be synthesized through various chemical pathways involving the furan moiety, which is known for its diverse biological activities. The general structure includes a furan ring substituted with a carboxamide group and a cyclohexyl-hydroxyethyl side chain. The synthesis process typically involves the reaction of furan derivatives with appropriate amines or carboxylic acids under controlled conditions.

1. Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of furan derivatives, including this compound. In vitro evaluations have shown that derivatives exhibit significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer), Huh-7 (liver cancer), and MCF-7 (breast cancer).

Table 1: Anti-Cancer Activity of Furan Derivatives

CompoundCell Line% Cell Viability
4dHepG233.29
4aHepG235.01
4bHuh-745.09
4cMCF-741.81

The compound's effectiveness appears to be influenced by the presence of electron-donor substituents on the phenyl ring, which enhances its anti-cancer activity. For instance, para-methyl-substituted derivatives demonstrated superior efficacy compared to others .

2. Anti-Microbial Activity

The anti-microbial properties of this compound have also been investigated. The compound exhibits notable activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Table 2: Anti-Microbial Activity

CompoundBacterial StrainInhibition Zone (mm)MIC (μg/mL)
4bE. coli10.5280
4aS. aureus13265
4cB. cereus16230

These findings suggest that modifications to the furan structure can lead to enhanced anti-microbial properties, making these compounds promising candidates for further development in therapeutic applications .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that the positioning and nature of substituents on the furan ring significantly affect both anti-cancer and anti-microbial activities.

Key Observations:

  • Electron-Donor Substituents: Compounds with electron-donating groups tend to exhibit higher anti-cancer activity.
  • Positioning of Substituents: The position of substituents (ortho, meta, para) influences the compound's interaction with biological targets.

Case Study: Anti-Cancer Evaluation

In a study evaluating various furan derivatives, this compound was tested against multiple cancer cell lines. The results indicated that structural modifications could lead to significant improvements in cytotoxicity, underscoring the importance of SAR studies in drug development.

Case Study: Anti-Microbial Testing

Another study focused on the anti-microbial properties of furan derivatives revealed that this compound displayed promising results against both gram-positive and gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-(2-cyclohexyl-2-hydroxyethyl)furan-2-carboxamide, and how is structural purity validated?

  • Methodology : The compound is typically synthesized via condensation of furan-2-carbonyl chloride with a cyclohexyl-hydroxyethylamine derivative in refluxing acetonitrile. Post-synthesis, purity is confirmed using high-performance liquid chromatography (HPLC), while structural validation employs Fourier-transform infrared spectroscopy (FT-IR) for functional groups (e.g., C=O at ~1650 cm⁻¹, N-H at ~3300 cm⁻¹) and nuclear magnetic resonance (NMR) for stereochemical assignments (e.g., cyclohexyl protons at δ 1.0–2.5 ppm) . Single-crystal X-ray diffraction (SCXRD) may resolve ambiguities in stereochemistry .

Q. How are spectroscopic techniques applied to characterize furan-2-carboxamide derivatives?

  • Key Features :

  • FT-IR : C=O stretching (~1650–1680 cm⁻¹), N-H bending (~1550 cm⁻¹), and C-S vibrations (thiourea derivatives, ~700–750 cm⁻¹) .
  • ¹H/¹³C NMR : Aromatic protons (δ 6.5–7.5 ppm for furan), cyclohexyl protons (δ 1.0–2.5 ppm), and carboxamide carbonyl (δ ~165–170 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight .

Advanced Research Questions

Q. How do structural modifications to the carboxamide core influence biological activity (e.g., antiviral or anticancer)?

  • Structure-Activity Relationship (SAR) :

  • Thiourea Derivatives : Substituents like 4-hydroxyphenyl or naphthyl groups enhance hydrogen bonding with viral 2C proteins (e.g., enterovirus inhibition) .
  • Fluorinated Aryl Groups : Improve metabolic stability and target affinity (e.g., N-(4-fluorobenzyl) derivatives inhibit viral replication by binding AAA+ ATPase domains) .
    • Table 1 : Selected Derivatives and Activities
DerivativeBiological TargetIC₅₀ (µM)Key Structural FeatureReference
Thiourea (4-hydroxyphenyl)Viral 2C protein12.3Enhanced H-bonding
N-(4-fluorobenzyl)Enterovirus replication8.7Improved lipophilicity

Q. What computational strategies are used to predict target interactions and optimize derivatives?

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Molecular Docking : Identifies binding poses in viral 2C proteins or kinase domains (e.g., VEGFR-2). For example, fluorobenzyl groups form π-π stacking with Phe-154 in 2C .
  • Molecular Dynamics (MD) : Simulates ligand-protein stability over time (e.g., RMSD < 2 Å over 100 ns) .

Q. How can contradictory activity data across derivatives be resolved?

  • Approach :

Control Experiments : Compare solubility (logP), metabolic stability (microsomal assays), and off-target effects .

Crystallography : SCXRD resolves conformational differences (e.g., dihedral angles between furan and aryl rings) .

Dose-Response Curves : Validate IC₅₀ consistency across cell lines (e.g., HeLa vs. HEK293) .

Data Contradictions and Resolution

  • Example : A derivative with strong in vitro activity but poor in vivo efficacy may suffer from poor bioavailability.
    • Solution : Introduce PEGylated side chains or pro-drug strategies to enhance pharmacokinetics .

Key Research Findings

  • Antiviral Mechanism : N-(4-fluorobenzyl) derivatives inhibit viral 2C ATPase by binding a conserved hydrophobic pocket, disrupting RNA replication .
  • Anticancer Activity : Anthraquinone-linked furan-2-carboxamides intercalate DNA, inducing apoptosis in MCF-7 cells (IC₅₀ = 9.8 µM) .

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